N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8(18)17-5-4-10-11(6-15)14(20-12(10)7-17)16-13(19)9-2-3-9/h9H,2-5,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZEFQMQRXTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations at Position 6
The R6 substituent varies significantly across analogs, impacting steric and electronic profiles:
Key Insight : The acetyl group in the target compound balances lipophilicity and steric demand, whereas benzyl derivatives prioritize aromatic interactions, and methyl groups favor metabolic stability .
Variations in the Amide Group
The amide moiety influences hydrogen-bonding capacity and stability:
Functional Group Differences at Position 3
Position 3 substituents modulate electronic and steric properties:
Key Insight: The cyano group in the target compound may confer greater metabolic resistance compared to carbamoyl derivatives, which are more polar and prone to hydrolysis .
Potential Implications of Structural Differences
- Pharmacokinetics : The acetyl and cyclopropane groups may improve oral bioavailability compared to benzyl or chloroacetamide analogs.
- Target Binding: Cyano and cyclopropanecarboxamide could optimize interactions with hydrophobic pockets or catalytic sites in enzymes.
- Toxicity : The absence of reactive groups (e.g., chloro in ) may reduce off-target effects.
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C23H26N4O4S2
- Molecular Weight : 486.6 g/mol
- CAS Number : 922990-15-6
The compound features a thieno[2,3-c]pyridine core, which is known for its ability to modulate various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific kinases and inflammatory pathways. It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including inflammation and neurodegeneration.
Inhibition of GSK-3β
Research indicates that this compound exhibits potent inhibitory activity against GSK-3β with an IC50 value of approximately 8 nM. This inhibition is significant as GSK-3β is implicated in various diseases including Alzheimer's disease and cancer. The structure-activity relationship (SAR) studies suggest that modifications in the cyclopropanecarboxamide moiety can enhance the inhibitory potency against GSK-3β and other kinases such as IKK-β and ROCK-1 .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. Specifically, at concentrations as low as 1 µM, it effectively decreased levels of IL-6 and NO in microglial BV-2 cells .
Neuroprotective Properties
The compound has also shown neuroprotective effects in models of neurodegeneration. It mitigates tau hyperphosphorylation induced by okadaic acid, suggesting its potential for treating neurodegenerative disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated GSK-3β inhibition with IC50 = 8 nM; effective in reducing tau hyperphosphorylation. |
| Study 2 | Showed significant reduction in NO and IL-6 levels in BV-2 cells at 1 µM concentration. |
| Study 3 | Explored structural modifications enhancing anti-inflammatory activity; identified optimal substituents for increased potency. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Key Steps :
Cyclopropane Carboxamide Coupling : React cyclopropanecarbonyl chloride with the thieno-pyridine scaffold under anhydrous conditions (e.g., DCM, 0°C to RT) using a base like triethylamine to neutralize HCl .
Heterocyclic Core Assembly : Construct the tetrahydrothieno[2,3-c]pyridine moiety via cyclocondensation of thiophene derivatives with nitriles or ketones, followed by acetylation at the 6-position using acetyl chloride in refluxing ethanol .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and reaction time (30–60 min reflux) to minimize byproducts like over-acetylated species .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
Q. What crystallographic methods are suitable for resolving its 3D structure, particularly the conformation of the cyclopropane moiety?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the cyclopropane ring and acetyl group .
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Scaffold Modifications :
- Variations : Replace the cyclopropane carboxamide with other bicyclic groups (e.g., adamantane) or modify the acetyl group to explore steric/electronic effects.
- Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC₅₀) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .
Q. What experimental and computational approaches can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Experimental :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) under standardized conditions (pH 7.4, 37°C).
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess inactivation by CYP450 enzymes .
- Computational : Perform molecular dynamics simulations (AMBER/CHARMM) to model compound-target interactions under varying protonation states .
Q. How can tautomerism or dynamic effects in the thieno-pyridine core influence spectroscopic and crystallographic interpretations?
- Methodological Answer :
- NMR Analysis : Conduct variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to detect tautomeric shifts (e.g., enol-keto equilibria).
- Crystallographic Mitigation : Soak crystals in deuterated solvents to stabilize dominant tautomers before data collection .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity in the thieno-pyridine ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
